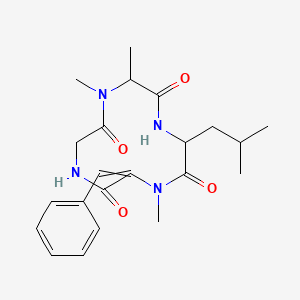![molecular formula C14H9BrN2O2S B15286550 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the bromophenyl group and the acrylic acid moiety further enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves the construction of the imidazo[2,1-b]thiazole core followed by the introduction of the bromophenyl and acrylic acid groups. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The acrylic acid moiety can be introduced through a Heck reaction or a similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The acrylic acid moiety can participate in Heck, Suzuki, or Sonogashira coupling reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Coupling Reactions: Palladium catalysts, bases like triethylamine or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .
科学的研究の応用
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as organic semiconductors and electroluminescent materials.
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and can be used in various organic transformations
作用機序
The mechanism of action of 3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound is believed to exert its anticancer effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
Antiviral Activity: It may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
類似化合物との比較
3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid can be compared with other similar compounds to highlight its uniqueness:
Imidazo[2,1-b]thiazole Derivatives: Compounds such as 6-(4-chlorophenyl)imidazo[2,1-b]thiazole and 6-(4-methylphenyl)imidazo[2,1-b]thiazole share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core, which can enhance their stability and biological activity.
Thiazole Derivatives: Thiazole-based compounds, such as thiazole-4-carboxylic acid, have a simpler structure but can exhibit similar biological activities due to the presence of the thiazole ring.
特性
分子式 |
C14H9BrN2O2S |
|---|---|
分子量 |
349.20 g/mol |
IUPAC名 |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)13-11(5-6-12(18)19)17-7-8-20-14(17)16-13/h1-8H,(H,18,19)/b6-5+ |
InChIキー |
HWGDGSWOAMODEV-AATRIKPKSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)Br |
正規SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
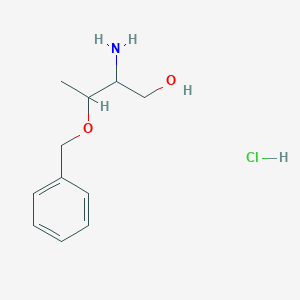
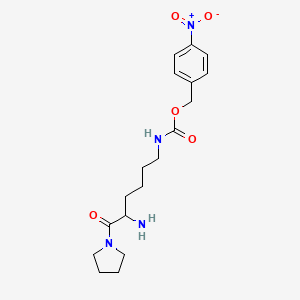
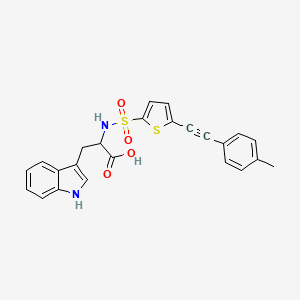
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)

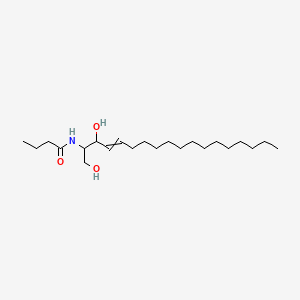


![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

